molecular formula C12H14O4 B8699742 2-(Acetyloxy)-5-ethyl-4-methylbenzoic acid CAS No. 58138-49-1

2-(Acetyloxy)-5-ethyl-4-methylbenzoic acid

Cat. No. B8699742
CAS RN: 58138-49-1
M. Wt: 222.24 g/mol
InChI Key: YSYLVLSOKLEYQK-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

A mixture of 5-ethyl-4-methylsalicylic acid (15.00 g), acetic anhydride (80 ml) and acetic acid (80 ml) was heated under reflux for 1.5 hours, poured into water (1 l) and allowed to stand overnight. The solid formed was filtered off and recrystallised from benzene to give 2-acetoxy-5-ethyl-4-methylbenzoic acid, m.p. 132°-134° C. (Found; C, 64.71; H, 6.46; C12H14O4 requires; C, 64.85; H, 6.35).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][C:4]=1[CH3:13])[CH3:2].[C:14](OC(=O)C)(=[O:16])[CH3:15].C(O)(=O)C>O>[C:14]([O:12][C:6]1[CH:5]=[C:4]([CH3:13])[C:3]([CH2:1][CH3:2])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=C(C=C(C(C(=O)O)=C1)O)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C(=C1)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.